2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide
Description
2-(2,4-DICHLOROPHENOXY)-N~1~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)ACETAMIDE is a complex organic compound that features a phenoxy group and a bicyclic azabicyclo structure
Properties
Molecular Formula |
C16H20Cl2N2O2 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-20-12-3-4-13(20)8-11(7-12)19-16(21)9-22-15-5-2-10(17)6-14(15)18/h2,5-6,11-13H,3-4,7-9H2,1H3,(H,19,21) |
InChI Key |
CNHHVAAZAAYORM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(2,4-DICHLOROPHENOXY)-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system . This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar compounds include:
Atropine: A tropane alkaloid with a similar bicyclic structure.
Hyoscyamine: Another tropane alkaloid with similar biological activities.
Tropine: A compound with a similar 8-azabicyclo[3.2.1]octane scaffold. The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE lies in its specific substitution pattern and the presence of the phenoxy group, which can impart distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
